molecular formula C12H14N2O3 B2725904 2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetic acid CAS No. 1795084-09-1

2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetic acid

Cat. No.: B2725904
CAS No.: 1795084-09-1
M. Wt: 234.255
InChI Key: KJFXISYYRLDVEK-UHFFFAOYSA-N
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Description

2-[3-(4-Methylphenyl)-2-oxoimidazolidin-1-yl]acetic acid is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to a class of molecules featuring the 2-oxoimidazolidin-1-yl acetic acid scaffold, which has been identified as a key pharmacophore in the development of novel anti-cancer agents . Compounds within this structural class are designed to inhibit cell proliferation by targeting the colchicine-binding site on β-tubulin, thereby disrupting microtubule polymerization and leading to cell cycle arrest in the G2/M phase . This mechanism is crucial for researching new pathways to halt the growth of various cancer cell lines. The primary research value of this compound lies in its potential as a tubulin-binding agent for studying cytoskeleton dynamics and for the development of next-generation anti-mitotic therapies. Its structural features are optimized for evaluating structure-activity relationships (SAR), particularly how substitutions on the phenyl ring influence potency and selectivity . Researchers utilize this and related analogues to explore new chemotypes that can overcome common limitations of existing therapies, such as drug resistance and poor biopharmaceutical properties. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-9-2-4-10(5-3-9)14-7-6-13(12(14)17)8-11(15)16/h2-5H,6-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFXISYYRLDVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetic acid typically involves the reaction of p-toluidine with glyoxal in the presence of an acid catalyst to form the imidazolidinone ring. The resulting intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include:

    Temperature: 70-80°C

    Solvent: Methanol or ethanol

    Catalyst: Hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Sodium hydroxide in aqueous medium

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of esters or amides

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetic acid
  • Molecular Formula : C12H14N2O3
  • CAS Number : 1795084-09-1

The unique structure of this compound includes a 4-methylphenyl group, which enhances its lipophilicity, potentially influencing its biological interactions and pharmacokinetics.

Medicinal Chemistry

Therapeutic Potential : Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. Studies have suggested that such compounds may act as enzyme inhibitors or receptor modulators.

Case Study : A study on thiazolidine derivatives demonstrated significant anticancer activity against several cell lines. The derivatives exhibited inhibition rates ranging from 72.11% to 84.19% against leukemia and CNS cancer cell lines, indicating the potential of related compounds in cancer therapy .

Organic Synthesis

Building Block in Synthesis : The compound serves as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to the development of new pharmaceuticals and agrochemicals.

Synthesis Methodologies : Multi-step organic reactions involving oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride are commonly employed to synthesize derivatives with enhanced biological activities.

Environmental Science

Adsorption Studies : Recent research has explored the use of adsorbents synthesized from natural polymers combined with similar compounds for environmental applications. For instance, sodium alginate-based adsorbents demonstrated significant adsorption capacities for rare earth elements, showcasing the utility of imidazolidinone derivatives in environmental remediation.

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistrySignificant anticancer activity (up to 84.19%)
Organic SynthesisVersatile building block for new compounds
Environmental ScienceEffective adsorbents for rare earth elements

Mechanism of Action

The mechanism of action of 2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic Acid (CAS 1223748-29-5)
  • Structure: Replaces the 4-methylphenyl group with a 4-cyanophenyl moiety.
  • Molecular Formula : C₁₂H₁₁N₃O₃ (MW: 245.24 g/mol).
  • Key Differences: The electron-withdrawing cyano (-CN) group increases polarity and may enhance interactions with polar biological targets (e.g., enzymes or receptors) compared to the methyl group. Higher molecular weight due to the addition of nitrogen atoms.
2-[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic Acid (CAS 956327-03-0)
  • Structure: Features a 4-fluorophenyl group and an additional 5-oxo group on the imidazolidinone ring.
  • Molecular Formula : C₁₂H₁₁FN₂O₄ (MW: 266.23 g/mol).
  • Key Differences: Fluorine’s electronegativity improves metabolic stability and lipophilicity.
  • Physical Properties : Powder form, stable at room temperature .

Modifications to the Imidazolidinone Core

[1-(4-Methylphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetic Acid Hydrate (CAS 62848-43-5)
  • Structure : Substitutes the 2-oxo group with a thioxo (S=) group and adds a 5-oxo group.
  • Key Differences :
    • The thioxo group increases sulfur-mediated reactivity (e.g., thiol-disulfide exchange) and alters electronic properties.
    • Hydrate form improves aqueous solubility but may affect stability during storage .
2-[4-Methyl-3-(4-Methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic Acid (CAS 1008949-74-3)
  • Structure: Contains two oxo groups (2,5-dioxo) and a methyl group at position 4 of the imidazolidinone ring.
  • Methyl group at position 4 introduces steric effects, possibly reducing conformational flexibility .

Functional Group Additions

2-[4-(2-Methoxy-5-Methylphenyl)-4-Methyl-2,5-dioxoimidazolidin-1-yl]acetic Acid (CAS 1152642-00-6)
  • Structure: Incorporates a methoxy group on the aromatic ring and a 4-methyl substituent on the imidazolidinone core.
  • Molecular Formula : C₁₄H₁₆N₂O₅ (MW: 292.29 g/mol).
  • Key Differences :
    • Methoxy group (-OCH₃) is electron-donating, increasing electron density on the aromatic ring and altering π-π stacking interactions.
    • Higher molecular weight and complexity may impact pharmacokinetic properties .

Comparative Analysis of Key Properties

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Trends
Target Compound Likely C₁₂H₁₄N₂O₃ ~238.24 2-oxo, 4-methylphenyl Moderate lipophilicity
1223748-29-5 C₁₂H₁₁N₃O₃ 245.24 2-oxo, 4-cyanophenyl Higher polarity
956327-03-0 C₁₂H₁₁FN₂O₄ 266.23 2,5-dioxo, 4-fluorophenyl Enhanced metabolic stability
1008949-74-3 C₁₃H₁₄N₂O₄ ~274.27 2,5-dioxo, 4-methylphenyl Increased hydrogen bonding

Biological Activity

2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetic acid is a compound belonging to the imidazolidinone class, recognized for its diverse biological activities and potential therapeutic applications. The compound's unique structure, characterized by the presence of a 4-methylphenyl group and an acetic acid moiety, enhances its lipophilicity, which may influence its pharmacokinetic properties and interactions with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14N2O3\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazolidinone core and subsequent modifications to introduce the acetic acid functionality. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride, which facilitate the formation of various derivatives with potentially enhanced biological activities.

Preliminary studies suggest that compounds similar to this compound may interact with specific receptors or enzymes, influencing their biological activity. Techniques such as molecular docking studies, enzyme inhibition assays, and receptor binding assays are crucial for elucidating the interaction profile of this compound.

Therapeutic Potential

The therapeutic potential of this compound is broad, encompassing areas such as:

  • Antimicrobial Activity : Similar imidazolidinone derivatives have shown promising antibacterial properties.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity through inhibition of key inflammatory mediators.
  • Antioxidant Properties : Some derivatives have demonstrated antioxidant capabilities, which can mitigate oxidative stress in biological systems.

Case Studies

Recent research has highlighted various aspects of the biological activity of imidazolidinone derivatives:

  • Antibacterial Activity : A study evaluated a series of imidazolidinone derivatives for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the structure significantly enhanced antimicrobial activity.
  • Anti-inflammatory Studies : In vitro assays demonstrated that some derivatives could inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Molecular Docking Studies : Computational analyses revealed that this compound could effectively bind to target enzymes involved in metabolic pathways, indicating its potential as a lead compound for drug development .

Comparative Analysis with Similar Compounds

The following table summarizes structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
2-(3-(2-Hydroxyphenyl)-2-oxoimidazolidin-1-yl)acetic acidHydroxy group instead of methylEnhanced solubility and reactivity
2-(3-(2-Halophenyl)-2-oxoimidazolidin-1-yl)acetic acidHalogenated phenyl groupAltered electronic properties impacting activity
2-(3-(2-Methoxyphenyl)-2-hydroxyimidazolidin-1-yl)acetic acidMethoxy and hydroxy groupsIncreased lipophilicity and potential bioactivity

Lipinski's Rule of Five

To evaluate the drug-likeness of this compound, Lipinski's Rule of Five can be applied. The parameters include molecular weight, lipophilicity (LogP), hydrogen bond donors and acceptors, and rotatable bonds. Preliminary calculations suggest that this compound adheres to these guidelines, indicating favorable pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetic acid, and how can purity be validated?

  • Methodology : Optimize synthesis using a multi-step approach involving coupling reactions of 4-methylphenyl derivatives with imidazolidinone precursors. For example, describes analogous compounds synthesized via nucleophilic substitution in polar aprotic solvents (e.g., DMF) under catalytic conditions (e.g., CuI). Post-synthesis, validate purity using melting point analysis, FT-IR (to confirm carbonyl and amide bonds), and 1H^1H-/13C^{13}C-NMR to verify structural integrity . Elemental analysis (C, H, N) should align with theoretical values within ±0.3% deviation.

Q. How can the structural stability of this compound be assessed under varying pH conditions?

  • Methodology : Conduct stability studies using HPLC or LC-MS to monitor degradation products. Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C for 24–72 hours. Compare retention times and mass spectra against controls. highlights safety protocols for handling similar acetic acid derivatives, emphasizing neutral pH storage to avoid hydrolysis of the imidazolidinone ring .

Q. What spectroscopic techniques are critical for distinguishing this compound from structurally similar analogs?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (e.g., [M+H]+^+) and isotopic patterns. Pair this with 2D-NMR (COSY, HSQC) to resolve overlapping signals from the 4-methylphenyl and imidazolidinone moieties. provides a reference for analogous imidazole-acetic acid derivatives, where 1H^1H-NMR chemical shifts at δ 2.3–2.5 ppm are diagnostic for methyl groups adjacent to aromatic systems .

Q. What are the solubility profiles of this compound in common solvents, and how do they impact reaction design?

  • Methodology : Determine solubility via gravimetric analysis in solvents like DMSO, ethanol, and chloroform. notes that acetic acid derivatives with aromatic substituents often exhibit poor aqueous solubility but moderate solubility in DMSO, which is ideal for biological assays . For synthetic steps, use DMF or THF to enhance reactivity of intermediates.

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s synthetic yield and reaction kinetics?

  • Methodology : Apply density functional theory (DFT) to model transition states and identify rate-limiting steps. emphasizes using quantum chemical calculations (e.g., Gaussian 16) to predict activation energies for key steps like ring closure or acylation. Pair computational results with experimental Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading) .

Q. How should researchers address contradictions in spectroscopic data between experimental and theoretical results?

  • Methodology : Cross-validate using hybrid techniques. For example, if experimental 13C^{13}C-NMR deviates from DFT-predicted shifts, re-examine solvent effects or conformational dynamics via molecular dynamics (MD) simulations. resolved such discrepancies by correlating XRD-derived bond angles with NMR data for analogous compounds .

Q. What strategies can mitigate decomposition during long-term storage or catalytic applications?

  • Methodology : Conduct accelerated stability testing under oxidative (H2 _2O2_2), thermal (40–60°C), and photolytic conditions. recommends inert-atmosphere storage (argon) at –20°C for acid-sensitive compounds. For catalytic reuse, immobilize the compound on silica or polymeric supports to reduce degradation .

Q. How can researchers elucidate the compound’s mechanism of action in biological systems without commercial assay kits?

  • Methodology : Design custom enzyme inhibition assays (e.g., fluorescence-based) targeting relevant pathways. ’s docking studies for similar compounds (e.g., 9c) used AutoDock Vina to predict binding affinities to α-glucosidase, followed by in vitro validation with p-nitrophenyl substrates .

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